Chiral Benzofurans: A Technical Guide to their Application in Medicinal Chemistry
Chiral Benzofurans: A Technical Guide to their Application in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] Its unique structural and electronic properties make it an attractive core for the design of novel therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions.[5][6][7] The introduction of chirality to the benzofuran core adds a crucial three-dimensional complexity, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles due to specific stereoselective interactions with biological targets. This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanisms of action of chiral benzofurans in medicinal chemistry, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Enantioselective Synthesis of Chiral Benzofurans
The asymmetric synthesis of chiral benzofurans is a critical step in their development as therapeutic agents. Various enantioselective strategies have been developed to control the stereochemistry of these molecules, ensuring the production of single enantiomers with desired biological activities.
Key Experimental Protocol: Enantioselective Synthesis of Benzofuran Derivatives via Olefin Cross-Metathesis–Intramolecular Oxo-Michael Reaction
This protocol describes a cascade reaction to produce chiral benzofuran derivatives with high enantioselectivity.
Materials:
-
ortho-allylphenol derivatives
-
enone derivatives
-
Chiral phosphoric acid catalyst
-
Hoveyda–Grubbs II catalyst
-
Toluene (anhydrous)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
To a solution of the ortho-allylphenol (0.2 mmol) and the enone (0.3 mmol) in anhydrous toluene (2.0 mL) at room temperature, add the chiral phosphoric acid catalyst (0.02 mmol).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the Hoveyda–Grubbs II catalyst (0.01 mmol) to the reaction mixture.
-
Stir the reaction at 60 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired chiral benzofuran derivative.
Biological Activities and Quantitative Data
Chiral benzofuran derivatives have demonstrated a broad spectrum of pharmacological activities. The following tables summarize the quantitative biological data for representative chiral benzofuran compounds across different therapeutic areas.
Anticancer Activity
Chiral benzofurans have emerged as promising anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.
| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| BFD-26 | MCF-7 (Breast) | 0.057 | PI3K/Akt/mTOR pathway inhibition | [5] |
| BFD-36 | MCF-7 (Breast) | 0.051 | PI3K/Akt/mTOR pathway inhibition | [5] |
| Compound 7e | SIRT2 (enzyme) | 3.81 | SIRT2 inhibition | [8][9][10] |
| Compound 10h | L1210 (Leukemia) | 0.016 | Tubulin polymerization inhibition | [2] |
| Compound 10h | HeLa (Cervical) | 0.024 | Tubulin polymerization inhibition | [2] |
Antiviral Activity
Several chiral benzofuran derivatives have shown potent antiviral activity, particularly against coronaviruses.
| Compound | Virus | Cell Line | EC50 (µM) | Target/Mechanism | Reference |
| BZF-2OH | HCoV-229E | BEAS-2B | in µM range | STING agonist | [11] |
| BZF-5OH | HCoV-229E | BEAS-2B | in µM range | STING agonist | [11] |
| BZF-37OH | HCoV-229E | BEAS-2B | in µM range | STING agonist | [11] |
| BZF-2OH | SARS-CoV-2 | BEAS-2B | in nM range | STING agonist | [11] |
| BZF-5OH | SARS-CoV-2 | Calu-3 | in nM range | STING agonist | [11] |
| BZF-37OH | SARS-CoV-2 | Calu-3 | in nM range | STING agonist | [11] |
Antifungal Activity
The development of novel antifungal agents is crucial, and chiral benzofurans have shown promise in this area.
| Compound | Fungal Strain | MIC (µg/mL) | Target/Mechanism | Reference |
| Compound 4e | Trichophyton rubrum | 32-64 | N-myristoyltransferase inhibition | [12] |
| Compound 3i | Sclerotinia sclerotiorum | 0.33 (EC50 mg/L) | Succinate dehydrogenase (SDH) inhibition | [13] |
| Compound 3c | Sclerotinia sclerotiorum | 0.42 (EC50 mg/L) | Succinate dehydrogenase (SDH) inhibition | [13] |
Neuroprotective Activity
Chiral benzofurans have been investigated for their potential in treating neurodegenerative diseases, with some compounds showing significant neuroprotective effects.
| Compound | Assay | Activity | Target/Mechanism | Reference |
| Moracin O | Glutamate-induced cell death in SK-N-SH cells | Significant neuroprotection | mGluR1 mediated | [14] |
| Moracin P | Glutamate-induced cell death in SK-N-SH cells | Significant neuroprotection | mGluR1 mediated | [14] |
| Compound 1f | NMDA-induced excitotoxicity in rat cortical cells | Potent neuroprotection | NMDA receptor antagonism | [6] |
Signaling Pathways Modulated by Chiral Benzofurans
The therapeutic effects of chiral benzofurans are often mediated through their interaction with specific signaling pathways that are dysregulated in disease. The following diagrams illustrate key pathways targeted by these compounds.
Experimental Protocols for Biological Assays
The evaluation of the biological activity of chiral benzofurans relies on a variety of in vitro and in vivo assays. Detailed protocols for key assays are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18][19]
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Chiral benzofuran test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the chiral benzofuran compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Viral Replication Inhibition Assay
This assay is used to determine the concentration of a compound that inhibits viral replication by 50% (EC50).[20][21][22][23][24]
Materials:
-
Host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock
-
96-well plates
-
Cell culture medium
-
Chiral benzofuran test compounds
-
Reagents for quantifying viral load (e.g., RT-qPCR or plaque assay)
Procedure:
-
Seed host cells in 96-well plates and grow to confluency.
-
Pre-treat the cells with serial dilutions of the chiral benzofuran compounds for a specified time (e.g., 2 hours).
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubate the plates for a period that allows for viral replication (e.g., 24-48 hours).
-
Collect the cell supernatant or cell lysate.
-
Quantify the viral load using an appropriate method (e.g., RT-qPCR for viral RNA or plaque assay for infectious virus particles).
-
Calculate the percentage of viral inhibition relative to the untreated control and determine the EC50 value.
Antifungal Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][25][26][27][28]
Materials:
-
Fungal strain (e.g., Candida albicans)
-
Fungal growth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Chiral benzofuran test compounds
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of the chiral benzofuran compounds in the fungal growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the fungal strain.
-
Include a positive control (fungus without compound) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density at 600 nm.
Conclusion
Chiral benzofurans represent a highly valuable and versatile class of compounds in medicinal chemistry. Their diverse and potent biological activities, coupled with the development of robust enantioselective synthetic methods, position them as promising candidates for the development of new therapeutics. The ability of these compounds to modulate key signaling pathways, such as the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, underscores their potential to address a wide range of diseases with unmet medical needs. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth investigation of their mechanisms of action will be crucial in translating the promise of chiral benzofurans into clinically successful drugs. This technical guide provides a foundational resource for researchers and drug development professionals to navigate the exciting and rapidly evolving field of chiral benzofuran chemistry.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Chiral recognition with a benzofuran receptor that mimics an oxyanion hole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchhub.com [researchhub.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Inhibition assay on viral replication [bio-protocol.org]
- 21. 4.4. Virus Replication Inhibition Assay [bio-protocol.org]
- 22. CD8 T Cell Virus Inhibition Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CD8 T Cell Virus Inhibition Assay Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. hiv-forschung.de [hiv-forschung.de]
- 25. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 26. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 27. scielo.br [scielo.br]
- 28. journals.asm.org [journals.asm.org]
